4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions To prepare 4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, the starting materials include 3-aminopyridine, propargyl bromide, and other necessary reagents for chloromethylation and cyclization.
Step 1: Propargylation 3-Aminopyridine undergoes propargylation with propargyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone to yield N-(prop-2-yn-1-yl)-3-aminopyridine.
Step 2: Pyrazole Formation N-(prop-2-yn-1-yl)-3-aminopyridine is then reacted with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of an acid catalyst like HCl to form the chloromethyl derivative.
Step 3: Cyclization This derivative undergoes cyclization through heating in a suitable solvent like ethanol, yielding this compound.
Industrial Production Methods While lab-scale synthesis is focused on these stepwise reactions, industrial production leverages optimized reaction conditions, including the use of continuous flow reactors to enhance yield and process efficiency. These methods ensure higher scalability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the chloromethyl group to form aldehydes or carboxylic acids.
Reduction: : The triple bond in the propargyl moiety can be hydrogenated to form alkyl derivatives.
Substitution: : The chloromethyl group readily participates in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ or PCC (Pyridinium chlorochromate)
Reduction: : H₂ with a Pd/C catalyst.
Substitution: : Sodium methoxide for nucleophilic substitution reactions.
Major Products
Oxidation: : Pyrazole aldehydes, pyrazole carboxylic acids.
Reduction: : Pyrazole-alkyl derivatives.
Substitution: : Pyrazole derivatives substituted at the chloromethyl group.
Scientific Research Applications
Chemistry: : Utilized in designing novel ligands for coordination chemistry.
Biology: : Studied for its potential as a bioactive molecule in enzyme inhibition and signaling pathways.
Medicine: : Explored for its therapeutic potential in developing anti-inflammatory and anticancer agents.
Industry: : Serves as an intermediate in synthesizing complex organic molecules for material sciences and polymer industries.
Mechanism of Action
Molecular Targets and Pathways The compound's mechanism involves interacting with specific enzymes and receptor sites. The pyrazole and pyridine rings are critical for binding to active sites in enzymes, potentially inhibiting their activity. For example, it may act on kinase pathways involved in cellular signaling and growth regulation.
Comparison with Similar Compounds
Similar Compounds and Their Uniqueness
4-(3-chloromethyl-1H-pyrazol-5-yl)pyridine: : Lacks the prop-2-yn-1-yl moiety, affecting its reactivity.
4-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine: : The methyl substitution instead of chloromethyl alters its biological activity and chemical properties.
4-(5-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine: : Bromine's reactivity makes it more suitable for different substitution reactions compared to chlorine.
Each compound's unique substituent greatly influences its chemical reactivity, stability, and potential applications. 4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine stands out for its balance between reactivity and stability, making it a versatile scaffold for further synthetic modifications.
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-11(9-13)8-12(15-16)10-3-5-14-6-4-10/h1,3-6,8H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMRGMXSWBBKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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